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molecular formula C8H13NO B1290067 1-Azabicyclo[3.2.2]nonan-3-one CAS No. 473795-47-0

1-Azabicyclo[3.2.2]nonan-3-one

Cat. No. B1290067
M. Wt: 139.19 g/mol
InChI Key: USMDCCKFBJQYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05373003

Procedure details

To a 250 mL round-bottomed flask equipped with condenser and nitrogen inlet were added 1.55 g (39.69 g-atm.) potassium and 80 mL toluene. The mixture was heated to reflux and treated with 1.83 mL (39.69 mmol) ethanol. Refluxing continued until the potassium disappeared. Then 4.08 g (15.87 mmol) ethyl-N-ethoxycarbonylmethyl-perhydroazepine-4-carboxylate was added and refluxing was continued for 14 hours. The reaction was evaporated and the residue taken up in 100 mL 1N hydrochloric acid. This solution was refluxed for 22 hours, cooled, washed with methylene chloride, and adjusted to pH 12 with 6N sodium hydroxide. The aqueous layer was extracted with methylene chloride, which was dried over sodium sulfate and evaporated. The resulting foam, 700 mg (32%), was used directly below.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl-N-ethoxycarbonylmethyl-perhydroazepine-4-carboxylate
Quantity
4.08 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[K].[CH2:2]([OH:4])[CH3:3].C(OC([CH:10]1[CH2:16][CH2:15][CH2:14][N:13]([CH2:17][C:18](OCC)=O)CC1)=O)C>C1(C)C=CC=CC=1>[N:13]12[CH2:14][CH2:15][CH:16]([CH2:18][CH2:17]1)[CH2:10][C:2](=[O:4])[CH2:3]2 |^1:0|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
[K]
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.83 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Four
Name
ethyl-N-ethoxycarbonylmethyl-perhydroazepine-4-carboxylate
Quantity
4.08 g
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CCC1)CC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL round-bottomed flask equipped with condenser and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
The reaction was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
This solution was refluxed for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methylene chloride, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
N12CC(CC(CC1)CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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